molecular formula C13H18ClNO2 B2354513 (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride CAS No. 1391547-09-3

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

Cat. No. B2354513
CAS RN: 1391547-09-3
M. Wt: 255.74
InChI Key: JHDNHEWPPXDXMA-YDALLXLXSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • New Salt Formation: A derivative involving N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate was studied for use in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
  • Synthesis of Piperidines with Antagonist Activity: 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity were synthesized, utilizing a reaction involving 1-acetyl-4-(2,4-difluorobenzo-yl)piperidine 2 (Watanabe et al., 1993).

Pharmaceutical Research and Development

  • Pharmacokinetics Studies: Studies on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which included compounds with piperidin-1-yl structures similar to (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride, were conducted (Teffera et al., 2013).

Material Science and Chemistry

  • Photophysical Properties of Derivatives: The photophysical properties of S, N, and Se-modified methyl salicylate derivatives, which include structures related to this compound, were examined, providing insights into the effects of substituent moieties on photophysical properties (Yoon et al., 2019).

Biochemical and Medicinal Chemistry

  • Anti-Acetylcholinesterase Activity: Piperidine derivatives, including those similar to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity, a key area in the treatment of conditions like dementia (Sugimoto et al., 1990).

Mechanism of Action

Piperidines can act both as a part of the pharmacophore, interacting directly with the active site of enzymes, and as a convenient building block to achieve the desired conformation and physical properties of pharmaceuticals .

Future Directions

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDNHEWPPXDXMA-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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